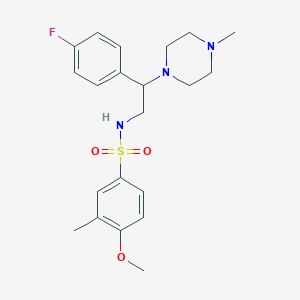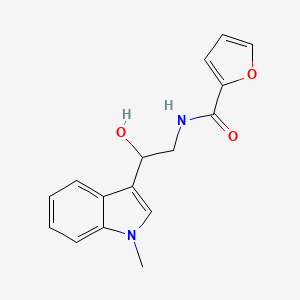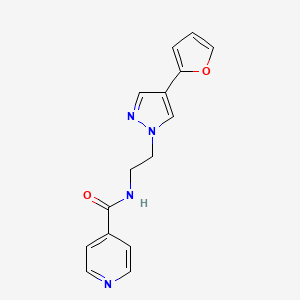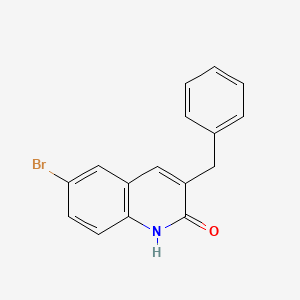![molecular formula C22H18N2O3 B2743771 3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine CAS No. 1903113-94-9](/img/structure/B2743771.png)
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine is a synthetic organic compound with the molecular formula C22H18N2O3 and a molecular weight of 358.397 g/mol
准备方法
The synthesis of 3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzoylphenyl Intermediate: This step involves the reaction of benzoyl chloride with a suitable phenyl derivative under controlled conditions to form the benzoylphenyl intermediate.
Introduction of the Pyridin-3-yloxy Group: The pyridin-3-yloxy group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the benzoylphenyl intermediate.
Formation of the Azetidin-1-yl Group: The final step involves the formation of the azetidin-1-yl group through a cyclization reaction, where an appropriate azetidine precursor is reacted with the intermediate compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
化学反应分析
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoylphenyl or pyridin-3-yloxy moieties are replaced with other groups using suitable reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to develop new synthetic methodologies.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems, including potential therapeutic applications.
Medicine: If the compound exhibits pharmacological activity, it could be investigated for its potential as a drug candidate for various medical conditions.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in industrial processes.
作用机制
The mechanism of action of 3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
3-{[1-(2-benzoylbenzoyl)azetidin-3-yl]oxy}pyridine can be compared with other compounds that have similar structural features, such as:
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone: This compound has an ethyl group instead of a methylene group.
(2-Benzoylphenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)propane: This compound has a propyl group instead of a methylene group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
phenyl-[2-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c25-21(16-7-2-1-3-8-16)19-10-4-5-11-20(19)22(26)24-14-18(15-24)27-17-9-6-12-23-13-17/h1-13,18H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHRXHUSVJZNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-methyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)ethyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2743692.png)
![7-Ethyl-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2743693.png)



![N-(4-methoxyphenethyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2743701.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2743703.png)
![1-methyl-6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2743705.png)

![N-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2743708.png)

![N-(4-ethoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2743710.png)
![4-[2-(4-Bromophenyl)acetamido]benzoic acid](/img/structure/B2743711.png)
